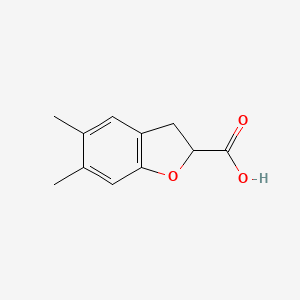

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Molecular Designation and Registry Information

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is officially registered under the Chemical Abstracts Service number 1354950-79-0. The compound follows systematic nomenclature conventions, with alternative naming including 2-benzofurancarboxylic acid, 2,3-dihydro-5,6-dimethyl-. The registry designation MFCD20501943 provides additional identification for chemical databases and procurement systems.

The molecular formula C11H12O3 defines the atomic composition, indicating eleven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. This composition reflects the structural complexity inherent in the dihydrobenzofuran framework with its additional functional group modifications.

Structural Classification and Chemical Family

This compound belongs to the heterocyclic organic compound class, specifically within the benzofuran derivatives family. The dihydrobenzofuran core structure represents a partially saturated analog of benzofuran, where the furan ring maintains its oxygen-containing five-membered structure while exhibiting reduced unsaturation compared to fully aromatic benzofuran systems.

The presence of the carboxylic acid functional group classifies this compound as a carboxylic acid derivative, contributing to its chemical reactivity profile and potential for various organic transformations. The methyl substituents at positions 5 and 6 provide steric and electronic influences that modify the compound's overall chemical behavior.

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESMPMVPGOSLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves multi-step organic transformations starting from substituted benzofuran or related precursors. The key synthetic challenges include regioselective methylation, ring closure to form the dihydrobenzofuran core, and installation of the carboxylic acid functionality at the 2-position.

Method via Cyclization and Functional Group Transformation

A general approach involves:

Step 1: Formation of substituted dihydrobenzofuran core

Starting from 2,3-dihydrobenzofuran or related intermediates, methyl groups are introduced at the 5 and 6 positions via electrophilic aromatic substitution or by using methyl-substituted precursors. Acidic catalysts such as sulfuric acid or Lewis acids are employed to facilitate cyclization and methylation reactions.Step 2: Introduction of carboxylic acid group

The carboxylic acid at the 2-position can be introduced by oxidation of a corresponding aldehyde or ester intermediate or by direct carboxylation reactions. Hydrolysis of esters or acetoxy groups is a common method to yield the free acid.

Specific Reported Synthetic Routes

Alternative Synthetic Sequence via Ether Formation and Cyclization

A patent describes a novel sequence for benzofuran derivatives, which can be adapted for the target compound:

- Reaction of hydroxyacetophenone derivatives with methallyl halides to form acetylphenyl methallyl ethers.

- Rearrangement and cyclization to form dihydrobenzofuran acetyl derivatives.

- Oxidation to acetoxybenzofuran intermediates.

- Hydrolysis to yield benzofuranols, which can be further functionalized to carboxylic acids.

This sequence offers high yields and relative purity and can be modified for methyl-substituted benzofuran derivatives.

Research Findings and Analytical Data

- The reaction conditions involving concentrated sulfuric acid and chlorine gas are critical for regioselective chlorination and cyclization steps, ensuring the correct substitution pattern on the benzofuran ring.

- Use of ethanol as a solvent and hydrazine hydrate as a reducing agent facilitates the formation of dihydrobenzofuranone intermediates, which are key precursors to the carboxylic acid.

- Purification steps typically involve acid-base extraction, silica gel chromatography, and recrystallization to achieve high purity of the final acid.

- NMR and melting point data confirm the structure and purity of intermediates and final products, with typical proton NMR signals corresponding to the dihydrobenzofuran ring and methyl substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, and sulfonic acids .

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including 5,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid, exhibit a range of biological activities:

- Anticancer Properties : Several studies have demonstrated that benzofuran compounds can inhibit cancer cell growth. For instance, derivatives of benzofuran have shown significant growth inhibitory effects against various cancer cell lines with GI50 values indicating potent activity. A specific derivative exhibited a GI50 value of 2.74 μM against ACHN cells and 2.20 μM against MM231 cells, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : Research indicates that certain benzofuran compounds possess strong antimicrobial properties. For example, compounds derived from benzofurans have been reported to exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Effects : Benzofurans are also known for their antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their anticancer properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Research : A study investigated the efficacy of a series of benzofuran derivatives against human ovarian cancer cell lines. The results indicated that certain compounds had IC50 values as low as 11 μM, demonstrating their potential as effective anticancer agents .

- Antimicrobial Studies : In another study, a series of synthesized benzofuran-based compounds were tested for antimicrobial activity against various pathogens. The results showed promising inhibition zones comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type and position. Key structural analogues include:

Key Observations :

- Methyl groups (as in 5,6-dimethyl) enhance metabolic stability compared to methoxy groups .

- Electron-withdrawing substituents (e.g., carboxylic acid) improve solubility, while alkyl groups increase lipophilicity .

Pharmacological Activity

Anticancer and NF-κB Inhibition

In a 2015 study, 5,6-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives demonstrated potent anticancer activity against multiple cell lines, with IC₅₀ values ranging from 2.5–10 μM. These compounds inhibited NF-κB by blocking IκBα phosphorylation, a mechanism distinct from methoxy-substituted analogues, which showed weaker activity (IC₅₀ > 20 μM) .

Antibacterial Activity

The copper complex of 5,6-dimethyl-2,3-pyrazinedimethylformamide (a structurally related compound) exhibited significant antibacterial effects, with MIC values of 25–50 mg/L against E. coli and S. aureus.

Physicochemical Properties

| Property | 5,6-Dimethyl Derivative | 6,7-Dimethoxy Derivative | Benzofuran-2-carboxylic Acid |

|---|---|---|---|

| Solubility (Water) | Moderate | Low | High |

| LogP (Lipophilicity) | 2.8 | 1.5 | 1.2 |

| Thermal Stability | High | Moderate | Low |

Notes:

Biological Activity

5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Benzofuran compounds, including this compound, have been shown to interact with various biological targets. These interactions can lead to significant changes in cellular processes and biochemical pathways. The compound has demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The mode of action involves binding to specific biomolecules such as enzymes and receptors. For instance, it may inhibit enzymes that are critical for cancer cell growth or modulate signaling pathways associated with inflammation and immune responses .

Cellular Effects

Research indicates that this compound affects cell signaling pathways and gene expression. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancer cells .

Molecular Mechanism

The molecular interactions of this compound involve enzyme inhibition or activation. For example, it has been reported to inhibit topoisomerase I and farnesyl transferase—both of which are crucial for cancer cell proliferation.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the sulforhodamine B assay. The results indicated that the compound exhibited potent cytotoxicity at low micromolar concentrations across multiple cell lines .

In Vivo Studies

In animal models, the compound's effects were assessed in a paclitaxel-induced neuropathy model using Sprague Dawley rats. Results showed that treatment with the compound could mitigate neuropathic pain symptoms associated with chemotherapy .

Dosage Effects

The biological activity of this compound is dose-dependent. Lower doses may exert therapeutic effects, while higher doses can lead to toxicity. Studies have established threshold levels beyond which adverse effects occur .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid | Moderate anticancer activity | Single methyl group substitution |

| 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid | Antibacterial properties | Structural variations in the benzofuran ring |

| This compound | Strong anti-tumor and anti-inflammatory activities | Presence of two methyl groups enhancing reactivity |

Q & A

Q. What are the established synthetic routes for 5,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how are they optimized for yield?

Methodological Answer: The synthesis of benzofuran derivatives often employs Friedländer condensation or one-pot multicomponent reactions . For example, analogous compounds like 2-(benzofuran-2-yl)quinoline-3-carboxylic acids are synthesized via cyclocondensation of ketones with aminoaldehydes, followed by acid-catalyzed cyclization . Key optimization parameters include:

- Temperature control : Reactions are typically conducted at 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Polyphosphoric acid (PPA) is effective for cyclization of dihydrobenzofuran precursors, as demonstrated in the synthesis of benzazepin-dione derivatives .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) is recommended for isolating pure products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Characterization relies on:

- 1H/13C NMR : Assign signals based on substituent effects. For instance, methyl groups at positions 5 and 6 appear as singlets (δ ~2.2–2.5 ppm), while the dihydrofuran ring protons resonate as multiplet clusters (δ ~3.0–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with deviations <5 ppm from theoretical values. Discrepancies may arise from incomplete purification or isotopic interference .

- IR spectroscopy : Carboxylic acid C=O stretches (1700–1750 cm⁻¹) and O-H stretches (2500–3300 cm⁻¹) validate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, general precautions include:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Follow federal and state regulations for organic acids, as outlined in safety data sheets for structurally similar compounds (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data be resolved?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism or conformational dynamics : For example, keto-enol tautomerism in carboxylic acids can shift proton signals. Density functional theory (DFT) calculations help predict dominant tautomers .

- Impurity interference : Use 2D NMR (e.g., COSY, HSQC) to distinguish between target compound signals and contaminants .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3, as hydrogen bonding in polar solvents can alter chemical shifts .

Q. How do substituents (e.g., methyl groups) influence cyclization efficiency in dihydrobenzofuran derivatives?

Methodological Answer: Steric and electronic effects of substituents critically impact cyclization:

- Methyl groups : The 5,6-dimethyl configuration enhances steric hindrance, potentially slowing PPA-mediated cyclization. Kinetic studies (e.g., monitoring by TLC at 30-minute intervals) can identify optimal reaction times .

- Electron-withdrawing groups : Carboxylic acids at position 2 may deactivate the ring, requiring higher catalyst loadings (e.g., 20% PPA by volume) to achieve >70% yield .

- Comparative studies : Synthesize analogs with varying substituents (e.g., methoxy vs. methyl) to establish structure-reactivity relationships .

Q. What strategies improve yields in one-pot syntheses of dihydrobenzofuran-carboxylic acids?

Methodological Answer: Key strategies include:

- Sequential temperature control : Start at 50°C to promote initial condensation, then increase to 100°C for cyclization .

- Catalyst optimization : Replace traditional acids (e.g., H2SO4) with Lewis acids like ZnCl2, which reduce side reactions in moisture-sensitive steps .

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at the kinetic (vs. thermodynamic) product stage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.